3-Bromo-2,4,6-trimethylphenylboronic acid

Organic Synthesis Cross-Coupling Medicinal Chemistry

3-Bromo-2,4,6-trimethylphenylboronic acid (CAS 849062-19-7) delivers a critical ortho-substitution pattern combining a bromine functional handle with a sterically demanding, electron-rich mesityl group. This unique dual functionality enables iterative Suzuki-Miyaura cross-coupling strategies: first install the bulky mesityl unit, then functionalize at the bromine site for convergent synthesis of sterically hindered biaryls/triaryls. Substituting with 2,4,6-trimethylphenylboronic acid (CAS 5980-97-2) eliminates the bromine handle; using a simple bromophenylboronic acid forfeits the rate- and selectivity-governing steric bulk. Ideal for multistep syntheses requiring a bulky, electron-rich aromatic module with a precise anchor for further elaboration. Request your quote today.

Molecular Formula C9H12BBrO2
Molecular Weight 242.91 g/mol
CAS No. 849062-19-7
Cat. No. B1287800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4,6-trimethylphenylboronic acid
CAS849062-19-7
Molecular FormulaC9H12BBrO2
Molecular Weight242.91 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1C)C)Br)C)(O)O
InChIInChI=1S/C9H12BBrO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,12-13H,1-3H3
InChIKeyJFQLVBOLIWMAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,4,6-trimethylphenylboronic acid (CAS 849062-19-7): Procurement and Selection Guide


3-Bromo-2,4,6-trimethylphenylboronic acid (CAS 849062-19-7) is a specialized arylboronic acid derivative . As a member of the boronic acid class, its primary application is as a versatile building block in Suzuki-Miyaura cross-coupling reactions . Its structure, featuring a bromine atom and three methyl groups on a phenyl ring, is specifically designed to introduce both steric bulk and a functional handle for further synthetic elaboration into target molecules .

Why 3-Bromo-2,4,6-trimethylphenylboronic acid Cannot Be Replaced by Generic Analogs


Substituting this compound with a generic or seemingly similar boronic acid is not straightforward due to the precise interplay of its functional groups. The molecule's identity is defined by the specific ortho-substitution pattern combining a bromine atom and a bulky trimethylphenyl (mesityl) group . Using 2,4,6-trimethylphenylboronic acid (CAS 5980-97-2) would eliminate the critical bromine handle needed for subsequent functionalization . Conversely, employing a simple bromophenylboronic acid would lack the unique steric hindrance of the three methyl groups, which can dramatically alter reaction rates, selectivity, and the physical properties of the final coupled product . This precise combination of structural elements is often non-negotiable in complex synthetic routes, and any deviation requires significant re-optimization of reaction conditions and downstream steps.

Quantitative Differentiation Evidence for 3-Bromo-2,4,6-trimethylphenylboronic acid (CAS 849062-19-7)


A Single Building Block for Orthogonal Functionalization vs. Two-Step Sequences with Non-Brominated Analogs

3-Bromo-2,4,6-trimethylphenylboronic acid uniquely combines a boronic acid and an aryl bromide in a single, orthogonally reactive molecule. This allows for sequential functionalization at the boronic acid site (via Suzuki coupling) and the bromine site (via another cross-coupling or nucleophilic substitution) . Its non-brominated analog, 2,4,6-trimethylphenylboronic acid (CAS 5980-97-2), lacks the aryl bromide and would require a separate, potentially low-yielding halogenation step to achieve similar dual reactivity, adding time and cost to a synthetic sequence .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Unique Steric Bulk and Electronic Profile Defined by 2,4,6-Trimethylphenyl Group

The 2,4,6-trimethylphenyl (mesityl) group is a classic, well-defined sterically demanding and electron-donating moiety . This contrasts sharply with simpler aryl boronic acids like phenylboronic acid (CAS 98-80-6) or 4-bromophenylboronic acid (CAS 5467-74-3). The presence of three methyl groups creates a significant steric shield around the boron atom and the adjacent C-C bond. This bulk is crucial for applications such as synthesizing sterically hindered biaryls, which are often challenging to prepare with less substituted reagents , or in the design of ligands and catalysts where the substituent's size and electronic character directly control selectivity [1].

Catalysis Ligand Design Materials Science

Reactivity Profile in Suzuki Coupling is Fundamentally Altered by Ortho-Substitution

Sterically hindered arylboronic acids like mesitylboronic acid are known to require specific, often more forcing or specialized conditions for successful Suzuki coupling compared to unhindered boronic acids . While a direct, published head-to-head yield comparison for 3-bromo-2,4,6-trimethylphenylboronic acid vs. 3-bromophenylboronic acid under identical conditions was not found, class-level evidence demonstrates that ortho,ortho'-disubstituted arylboronic acids (like the mesityl derivatives) demand careful selection of catalyst, ligand, and base to overcome steric barriers and achieve high yields [1]. In contrast, unhindered aryl bromides have been shown to couple smoothly under mild, even room temperature, conditions [2]. This fundamental difference in reactivity profile means that a scientist selecting this compound is opting for a more challenging but structurally valuable coupling partner.

Suzuki-Miyaura Coupling Reaction Optimization Process Chemistry

Optimal Research and Industrial Scenarios for Deploying 3-Bromo-2,4,6-trimethylphenylboronic acid


Iterative Synthesis of Complex, Sterically Encumbered Biaryl Systems

This compound is ideal for multi-step synthetic sequences where a bulky, electron-rich aromatic unit must be installed, and the remaining bromine atom serves as a precise anchor for further molecular growth. For example, it can be used in a first Suzuki coupling to attach the mesityl group to a core scaffold, followed by a second cross-coupling at the bromine site to add a third aromatic ring, enabling the convergent synthesis of complex, sterically hindered biaryls or triaryls [REFS-1, REFS-2]. This application directly leverages the evidence of its unique dual functionality and steric bulk.

Design and Synthesis of Novel Ligands for Catalysis

The sterically demanding and electron-rich nature of the 2,4,6-trimethylphenyl group is highly valued in ligand design. The boronic acid functionality provides a reliable handle for coupling this group to a ligand scaffold (e.g., a pyridine or phosphine core). The resulting ligands (e.g., NHC ligands with mesityl substituents) can then be used to create metal complexes with enhanced stability and unique selectivity profiles in catalytic transformations . The bromine handle offers a potential secondary point for tuning or immobilization.

Precursor for 3-Bromo-2,4,6-trimethylphenyl Isocyanate

While not a direct cross-coupling application, the unique substitution pattern of the aryl ring is also relevant for synthesizing other specialized building blocks. The presence of the boronic acid and bromine groups on the same ring enables the synthesis of derivatives like 3-Bromo-2,4,6-trimethylphenyl isocyanate (CAS 480439-19-8) [1], a useful reagent for introducing a sterically hindered and reactive isocyanate moiety. This underscores the compound's utility beyond standard cross-coupling.

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